molecular formula C15H21FN2O3S B5819131 N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5819131
M. Wt: 328.4 g/mol
InChI Key: HFKNHVODRMQGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CFM-2, is a compound that has shown potential in scientific research for its ability to modulate the function of the N-methyl-D-aspartate (NMDA) receptor. This receptor is important in the regulation of synaptic plasticity, learning, and memory, and its dysfunction has been implicated in various neurological and psychiatric disorders.

Mechanism of Action

N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate, and inhibits its activity. This results in a decrease in the influx of calcium ions into the cell, which is one of the key events in NMDA receptor-mediated signaling.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects in different experimental contexts. For example, it has been shown to improve memory and learning in animal models, as well as to reduce the severity of seizures in an epilepsy model. It has also been shown to have neuroprotective effects in models of ischemic brain injury and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a highly specific and potent modulator of the NMDA receptor, which allows for precise manipulation of this signaling pathway. However, one limitation is that its effects can be complex and context-dependent, and may vary depending on the experimental conditions and the specific model being used.

Future Directions

There are several potential future directions for research involving N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more selective and potent NMDA receptor modulators, which could have therapeutic potential for various neurological and psychiatric disorders. Another area of interest is the investigation of the role of the NMDA receptor in different physiological processes, such as pain perception and addiction. Additionally, there is potential for the use of N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other drugs or therapies to enhance their efficacy or reduce side effects.

Synthesis Methods

N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process involving the reaction of various starting materials. The specific details of this process are beyond the scope of this paper, but it has been described in several research articles.

Scientific Research Applications

N~1~-cyclohexyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been used in various scientific research studies to investigate the role of the NMDA receptor in different physiological and pathological conditions. For example, it has been used to study the effects of NMDA receptor modulation on synaptic plasticity and memory in animal models, as well as in the context of neurological disorders such as Alzheimer's disease and epilepsy.

properties

IUPAC Name

N-cyclohexyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-22(20,21)18(14-10-6-5-9-13(14)16)11-15(19)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKNHVODRMQGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CCCCC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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